4-Amino-2-dimethylamino-6-hydroxypyrimidine

Overview

Description

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications .

Mechanism of Action

Target of Action

It’s known that the compound can cause skin irritation and serious eye irritation, suggesting that it may interact with proteins or receptors in the skin and eyes .

Mode of Action

It’s suggested that the compound might undergo an aldol condensation, a common reaction in organic chemistry . This reaction could potentially influence its interaction with its targets.

Result of Action

It’s known to cause skin and eye irritation , indicating that it may have some cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-dimethylamino-6-hydroxypyrimidine. For instance, the compound should be handled in a well-ventilated place, and direct contact with skin, eyes, and clothing should be avoided . Moreover, the compound’s storage temperature can affect its stability .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, have been shown to inhibit immune-activated nitric oxide production . This suggests that 4-Amino-2-dimethylamino-6-hydroxypyrimidine may interact with enzymes, proteins, and other biomolecules involved in nitric oxide production .

Cellular Effects

It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

The synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine typically involves several steps. One common method includes the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to the intermediate obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the intermediate obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Chemical Reactions Analysis

4-Amino-2-dimethylamino-6-hydroxypyrimidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine is in the development of antiviral agents. Research has shown that derivatives of pyrimidine compounds can act as inhibitors for key enzymes involved in viral replication, such as HIV reverse transcriptase and integrase. For instance, studies on related pyrimidine derivatives have demonstrated their efficacy in inhibiting HIV replication at nanomolar concentrations .

Case Study: HIV Inhibition

A study explored the structure-activity relationships (SAR) of various pyrimidine derivatives, including those similar to this compound. The findings indicated that specific structural modifications significantly enhance inhibitory activity against HIV enzymes, suggesting that this compound could be a scaffold for developing new antiviral drugs .

Anticancer Properties

Pyrimidine derivatives are also investigated for their potential anticancer properties. Compounds like this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Research into similar compounds has revealed that modifications can lead to increased cytotoxicity against cancer cell lines .

Agricultural Applications

In addition to pharmaceutical uses, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives can be formulated into herbicides or fungicides, providing effective solutions for pest control in agriculture. The ability to modify its structure allows for the development of compounds with tailored activity against specific pests or diseases .

Biochemical Research

The compound plays a role as a biochemical precursor in various metabolic pathways. For example, it is involved in the biosynthesis of thiamine pyrophosphate (TPP), an essential cofactor in cellular metabolism. Understanding its role in these pathways can lead to insights into metabolic diseases and potential therapeutic strategies .

Data Tables

Comparison with Similar Compounds

4-Amino-2-dimethylamino-6-hydroxypyrimidine can be compared with other similar compounds, such as:

2-Amino-4,6-dihydroxypyrimidine: This compound has similar structural features but lacks the dimethylamino group. It is known for its inhibitory effects on nitric oxide production.

2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms instead of hydroxyl groups and is known for its antiviral properties.

2,4-Dimethyl-6-hydroxypyrimidine: This compound has methyl groups instead of amino groups and is used in various chemical syntheses

Biological Activity

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

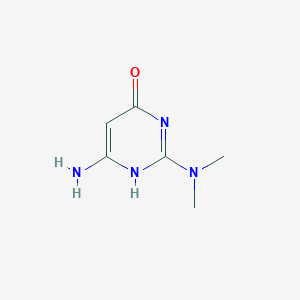

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6 of the pyrimidine ring. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, in a study assessing its antibacterial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

Antifungal Properties

The compound has also been tested for antifungal activity. In vitro assays revealed that it inhibits the growth of Candida albicans, with an IC50 value of approximately 25 µg/mL. This suggests potential utility in treating fungal infections .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. One notable study investigated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : It is hypothesized that this compound interacts with cellular signaling pathways, affecting gene expression and cellular responses.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results highlighted its superior activity against multi-drug resistant strains of bacteria compared to conventional antibiotics.

In Vitro Anticancer Study

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The study demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers, underscoring its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Amino & hydroxyl groups | MIC: 32 µg/mL | IC50: 15 µM (MCF-7) |

| 2-Amino-4,6-dihydroxypyrimidine | Lacks dimethylamino group | Moderate | Inhibitory effects |

| 2-Amino-4-chloropyrimidine | Chlorine substituent | High | Not evaluated |

Properties

IUPAC Name |

4-amino-2-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZIUPJSKQVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282106 | |

| Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76750-84-0 | |

| Record name | 76750-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.